

how does (S)-Nik smi1 compare to the previous generation of inhibitors

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Compound of Interest

Compound Name: (S)-Nik smi1

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(S)-Nik smi1: A Comparative Analysis Against Preceding NIK Inhibitors

In the landscape of therapeutic drug discovery, the development of potent and selective inhibitors of NF-κB Inducing Kinase (NIK) has been a significant focus for addressing a range of immune-mediated diseases and certain cancers. This guide provides a detailed comparison of **(S)-Nik smi1** with its predecessors, highlighting advancements in potency, selectivity, and cellular activity, supported by experimental data.

Introduction to NIK and the Non-Canonical NF-κB Pathway

NF-κB Inducing Kinase (NIK) is a central serine/threonine kinase that governs the non-canonical NF-κB signaling pathway. This pathway is crucial for the development and function of lymphoid organs, B-cell and T-cell maturation and survival, and the regulation of inflammatory responses. Dysregulation of the non-canonical NF-κB pathway is implicated in various autoimmune diseases and B-cell malignancies.

The core mechanism of this pathway involves the stabilization of NIK, which then phosphorylates and activates IκB Kinase α (IKKα). Activated IKKα, in turn, phosphorylates the NF-κB2 precursor protein, p100, leading to its partial proteolytic processing into the p52 subunit. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.

Performance Comparison of NIK Inhibitors

The evolution of NIK inhibitors has been marked by a significant increase in potency and selectivity. **(S)-Nik smi1** represents a culmination of these efforts, demonstrating superior biochemical and cellular activity compared to earlier generation inhibitors such as B022, XT2, and compounds developed by Amgen.

Data Presentation

Inhibitor	Target	Ki (nM)	IC50 (nM) - Biochemical	IC50 (nM) - Cellular (p100-p52 processin g)	IC50 (nM) - Cellular (BAFF- induced B-cell survival)	Kinase Selectivit y
(S)-Nik smi1	NIK	0.23[1]	0.23[2][3]	70 (p52 nuclear translocatio n)[2][3]	373 (mouse), 189 (human)[4]	Highly selective; inhibited only 3 of 222 kinases by >75% at 1 μM[5]
B022	NIK	4.2[6][7]	15.1[6][7] [8]	Dose- dependent inhibition[6]	Not explicitly reported	Selective NIK inhibitor[6]
XT2	NIK	Not reported	9.1[9][10] [11]	Potent suppressio n of NIK activities in cells[9][10]	Not explicitly reported	Selective against a panel of 98 kinases[4]
Amgen AM-0216 (Amgen16)	NIK	2[12]	Not explicitly reported	Effective at 1-5 μM[11]	Not explicitly reported	Selective for NIK- dependent cell lines[9]
Amgen AM-0561	NIK	0.3[9]	Not explicitly reported	Effective at 1-5 μM[11]	Not explicitly reported	More potent analog of AM- 0216[9]
Amgen Compound 28	NIK	Not reported	29[13]	Not explicitly reported	Not explicitly reported	Some off- target

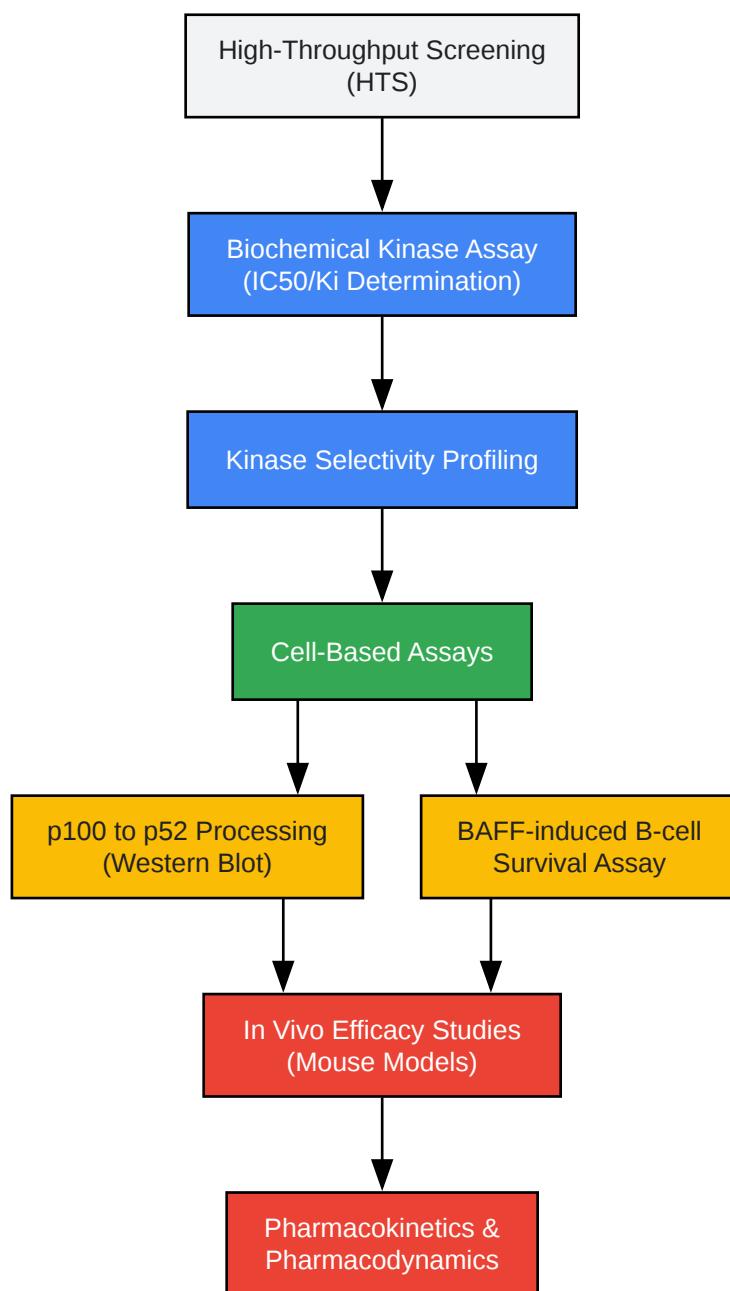
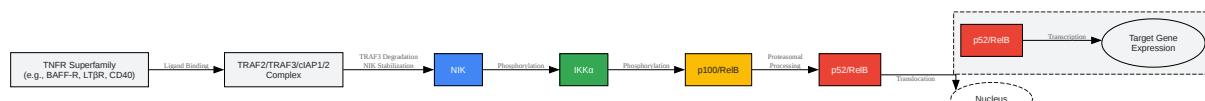
activity

noted[13]

As evidenced by the data, **(S)-Nik smi1** exhibits picomolar potency in biochemical assays, a significant improvement over the nanomolar potency of previous inhibitors. Furthermore, its high selectivity minimizes the potential for off-target effects, a critical consideration in drug development.

Mandatory Visualizations

Non-Canonical NF-κB Signaling Pathway



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